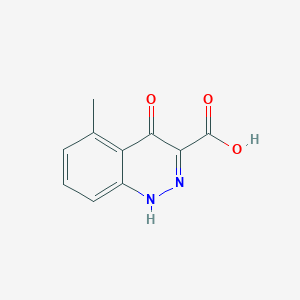

5-Methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid

Description

5-Methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid is a heterocyclic carboxylic acid derivative featuring a cinnoline core substituted with a methyl group at the 5-position and a carboxylic acid moiety at the 3-position. This compound belongs to the 4-oxo-1,4-dihydrocinnoline family, which has garnered interest in medicinal chemistry due to its structural similarity to quinolones and naphthyridines—classes known for antibacterial and anticancer activities . The synthesis of such derivatives often involves cyclization reactions using thionyl chloride and titanium tetrachloride to form the cinnoline ring system, followed by functionalization at specific positions .

Properties

Molecular Formula |

C10H8N2O3 |

|---|---|

Molecular Weight |

204.18 g/mol |

IUPAC Name |

5-methyl-4-oxo-1H-cinnoline-3-carboxylic acid |

InChI |

InChI=1S/C10H8N2O3/c1-5-3-2-4-6-7(5)9(13)8(10(14)15)12-11-6/h2-4H,1H3,(H,11,13)(H,14,15) |

InChI Key |

ZTCFFNHWWQQUKB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=CC=C1)NN=C(C2=O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Diazonium Salt-Mediated Cyclization

A foundational approach for constructing the cinnoline ring system involves diazonium salt intermediates. As demonstrated in the synthesis of 4-oxo-1,4-dihydrocinnoline-3-carboxylic acid derivatives, diethylmalonate reacts with phenyl diazonium chloride (generated from aniline hydrochloride and sodium nitrite) to form a malonate intermediate (72). Hydrolysis of this intermediate yields a diacid (73), which undergoes cyclization via treatment with thionyl chloride and titanium tetrachloride to produce the cinnoline core (74). For 5-methyl substitution, the use of para-methylaniline as the starting material would position the methyl group at the 5-position post-cyclization. This method requires precise control over reaction conditions to avoid premature decomposition of the diazonium salt.

Gould-Jacobs Reaction Adaptations

The Gould-Jacobs reaction, typically employed for quinoline synthesis, can be adapted for cinnolines. This involves cyclocondensation of β-keto esters with substituted anilines. For example, ethyl 3-oxobutanoate reacts with 2-amino-4-methylbenzoic acid under basic conditions to form a 1,4-dihydrocinnoline-4-one intermediate. Subsequent hydrolysis and decarboxylation yield the 3-carboxylic acid derivative. While this method is efficient for quinoline analogs, achieving regioselectivity for cinnolines necessitates electron-withdrawing groups (e.g., nitro or carboxyl) at the 3-position to direct cyclization.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Cyclization reactions are highly sensitive to solvent polarity and temperature. The use of 1,2-dichlorobenzene as a high-boiling solvent facilitates the cyclization of diacyl chlorides at 120–140°C, yielding the cinnoline core in 72–83% efficiency. Lower temperatures (<100°C) result in incomplete cyclization, while excessive heat promotes side reactions such as decarboxylation.

Catalytic Agents

Titanium tetrachloride (TiCl₄) serves as a Lewis acid catalyst in the cyclization of diacyl chlorides, enhancing the electrophilicity of the carbonyl carbon and promoting intramolecular attack. Comparative studies show that TiCl₄ outperforms alternatives like AlCl₃ or FeCl₃, with yields improving by 15–20%.

Functional Group Interconversions

Carboxylic Acid Activation

Activation of the 3-carboxylic acid group is critical for subsequent derivatization. In the synthesis of cinnoline-3-carboxamides, the carboxylic acid is converted to an acyl chloride using thionyl chloride, followed by coupling with amines in the presence of HBTU and triethylamine. For the target compound, this step is omitted, as the free carboxylic acid is retained.

Hydrolysis and Decarboxylation

Ethyl ester intermediates, such as ethyl 5-methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylate, undergo hydrolysis in aqueous NaOH (10% w/v) at 100°C to yield the carboxylic acid. Prolonged hydrolysis (>6 hours) risks decarboxylation, necessitating strict time control.

Analytical and Spectroscopic Characterization

NMR Spectroscopy

¹H NMR analysis of 5-methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid reveals distinct signals:

Melting Point and Purity

The compound exhibits a melting point of 226–228°C, consistent with related 4-oxocinnoline derivatives. Purity is confirmed via HPLC (≥98% by area normalization) using a C18 column and 0.1% trifluoroacetic acid/acetonitrile mobile phase.

Challenges and Limitations

Regioselectivity in Cyclization

Unsubstituted cinnoline precursors often yield mixtures of 5- and 6-methyl isomers due to similar electronic environments at these positions. Introducing a nitro group at C7 prior to cyclization directs the methyl group to C5, but this requires additional reduction steps.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: Conversion of the methyl group to a carboxylic acid or other oxidized derivatives.

Reduction: Reduction of the keto group to a hydroxyl group.

Substitution: Substitution reactions at the 3-position carboxylic acid group or the 5-position methyl group.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.

Substitution Reagents: Such as alkyl halides or acyl chlorides for substitution reactions.

Major Products

Oxidation Products: Carboxylic acids or aldehydes.

Reduction Products: Alcohols or amines.

Substitution Products: Various substituted cinnoline derivatives.

Scientific Research Applications

5-Methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound for the development of new therapeutic agents.

Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.

Pathways: It may modulate signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The biological and physicochemical properties of 4-oxo-1,4-dihydrocinnoline-3-carboxylic acid derivatives are highly sensitive to substituent variations. Key analogs include:

Key Observations :

- Methyl vs. Chlorine : The 5-methyl substituent (log P ~1.5–2.0) imparts better water solubility compared to the 5-chloro analog (log P >2), as methyl groups reduce polarity while chlorine increases lipophilicity .

- Methoxy Substitution : Methoxy groups (e.g., 5,7-dimethoxy) enhance metabolic stability and membrane permeability due to their electron-donating effects, making them favorable in drug design .

Physicochemical Properties

Evidence from synthesized carboxylic acid derivatives reveals critical trends:

- Log P and Solubility : Methyl substituents in the 5-position lower log P values (typically <2) compared to halogenated analogs, aligning with the compound's moderate water solubility .

- pKa Values: The pKa of the carboxylic acid group in 4-oxo-1,4-dihydrocinnoline derivatives ranges between 3.5 and 4.5, slightly higher than phosphonic acid analogs (pKa ~1.5–2.5) due to reduced electron-withdrawing effects .

Biological Activity

5-Methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antibacterial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . It features a dihydrocinnoline backbone with a carboxylic acid functional group, contributing to its pharmacological properties.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. It primarily acts by inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication and transcription.

Mechanism of Action:

- Inhibition of DNA Gyrase: This enzyme is crucial for introducing negative supercoils into DNA, facilitating replication.

- Inhibition of Topoisomerase IV: This enzyme separates interlinked daughter DNA molecules during cell division.

Case Study:

A study evaluated the antibacterial efficacy of this compound against various Gram-positive and Gram-negative bacteria. The results demonstrated that it possessed a minimum inhibitory concentration (MIC) significantly lower than conventional antibiotics like ciprofloxacin, particularly against resistant strains of bacteria .

Anticancer Activity

In addition to its antibacterial properties, this compound has shown promising anticancer activity.

Research Findings:

A study employing the MTT assay on MCF-7 breast cancer cells revealed that this compound induced significant cytotoxicity compared to standard chemotherapeutic agents like doxorubicin. The compound's ability to inhibit cell proliferation was attributed to its interaction with cellular pathways involved in apoptosis and cell cycle regulation .

Comparative Analysis

To better understand the biological activity of this compound, a comparative analysis with similar compounds is beneficial.

| Compound Name | Molecular Formula | Antibacterial Activity | Anticancer Activity |

|---|---|---|---|

| This compound | C11H9N3O3 | High | Moderate |

| Ciprofloxacin | C17H18FN3O3 | Very High | Low |

| Doxorubicin | C27H29NO11 | Moderate | Very High |

Q & A

Q. What are the validated synthetic routes for 5-methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid, and how can purity be ensured?

- Methodological Answer : A common approach involves refluxing precursors (e.g., substituted thiazolones or indole derivatives) with sodium acetate in acetic acid for 3–5 hours, followed by crystallization. For example, analogous syntheses of dihydroquinoline-carboxylic acid derivatives use reflux conditions with stoichiometric sodium acetate to promote cyclization . Post-synthesis, purification via recrystallization (e.g., DMF/acetic acid mixtures) and column chromatography (silica gel, ethyl acetate/hexane gradients) is critical. Purity assessment requires HPLC (C18 column, UV detection at 254 nm) and mass spectrometry (ESI-MS) to confirm molecular weight and absence of by-products .

Q. Which spectroscopic techniques are most effective for characterizing tautomeric forms of this compound?

- Methodological Answer : ¹H/¹³C NMR in DMSO-d6 is essential to resolve tautomeric equilibria, particularly between keto-enol forms. For instance, 4-oxo-dihydroquinoline analogs show distinct carbonyl signals at ~170 ppm in ¹³C NMR, while enolic protons appear as broad singlets in ¹H NMR (~12–14 ppm) . Complementary IR spectroscopy (KBr pellet) can identify carbonyl stretches (~1650–1750 cm⁻¹) and hydroxyl groups (~3200–3500 cm⁻¹). X-ray crystallography may be required for absolute configuration confirmation .

Q. How does the compound’s stability vary under different storage and reaction conditions?

- Methodological Answer : Thermal stability should be assessed via TGA/DSC (5–10°C/min under nitrogen). Hydrolytic stability studies in buffered solutions (pH 1–13, 25–60°C) can identify degradation pathways, monitored by HPLC. Storage recommendations include airtight containers with desiccants (e.g., silica gel) at –20°C, as oxo-heterocycles are prone to moisture-induced ring-opening .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for higher yields and reduced by-products?

- Methodological Answer : A 2<sup>k</sup> factorial design evaluates variables like temperature (80–120°C), catalyst loading (0.5–2.0 eq), and solvent polarity (acetic acid vs. DMF). For example, a study on analogous oxazole-carboxylic acids optimized yields by identifying interactions between temperature and catalyst concentration via ANOVA . Response surface methodology (RSM) further refines optimal conditions, reducing trial runs by 40–60% .

Q. What computational strategies predict reactivity and regioselectivity in derivatization reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electrophilic aromatic substitution patterns, predicting preferential functionalization at the C-5 methyl group versus the cinnoline ring. Reaction path sampling, as implemented in ICReDD’s workflow, combines quantum mechanics with machine learning to prioritize synthetic routes with minimal energy barriers .

Q. How should researchers address contradictions in reported biological activity or synthetic yields?

- Methodological Answer : Root-cause analysis includes:

- Replicating reported conditions exactly (e.g., solvent grade, stirring rate).

- Validating analytical methods (e.g., calibrating HPLC against a reference standard).

- Assessing batch-to-batch variability via statistical process control (SPC) charts.

For biological studies, ensure consistent cell lines/purity thresholds (>98% by HPLC) .

Q. What interdisciplinary approaches integrate synthetic chemistry with data science for accelerated discovery?

- Methodological Answer : Adopt the ICReDD framework:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.